Cas no 2228596-87-8 (4-{1-(aminomethyl)cyclopropylmethyl}-N,N-dimethylbenzamide)

4-{1-(Aminomethyl)cyclopropylmethyl}-N,N-dimethylbenzamide is a cyclopropyl-containing benzamide derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a cyclopropane ring fused with an aminomethyl group, enhancing steric constraints and metabolic stability. The dimethylbenzamide moiety contributes to improved lipophilicity and binding affinity, making it a valuable intermediate for drug discovery. This compound’s rigid cyclopropyl scaffold may confer selectivity in biological targets, particularly in modulating enzyme or receptor interactions. Its synthetic versatility allows for further functionalization, enabling the development of novel analogs. Suitable for research in CNS or oncology therapeutics, it offers a balance of stability and reactivity for exploratory studies.
4-{1-(aminomethyl)cyclopropylmethyl}-N,N-dimethylbenzamide structure
2228596-87-8 structure
商品名:4-{1-(aminomethyl)cyclopropylmethyl}-N,N-dimethylbenzamide
CAS番号:2228596-87-8
MF:C14H20N2O
メガワット:232.321403503418
CID:6141730
PubChem ID:165660767

4-{1-(aminomethyl)cyclopropylmethyl}-N,N-dimethylbenzamide 化学的及び物理的性質

名前と識別子

    • 4-{1-(aminomethyl)cyclopropylmethyl}-N,N-dimethylbenzamide
    • 4-{[1-(aminomethyl)cyclopropyl]methyl}-N,N-dimethylbenzamide
    • 2228596-87-8
    • EN300-1749723
    • インチ: 1S/C14H20N2O/c1-16(2)13(17)12-5-3-11(4-6-12)9-14(10-15)7-8-14/h3-6H,7-10,15H2,1-2H3
    • InChIKey: IIBJRMSTYYXBJI-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1C=CC(=CC=1)CC1(CN)CC1)N(C)C

計算された属性

  • せいみつぶんしりょう: 232.157563266g/mol
  • どういたいしつりょう: 232.157563266g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 17
  • 回転可能化学結合数: 4
  • 複雑さ: 276
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.3
  • トポロジー分子極性表面積: 46.3Ų

4-{1-(aminomethyl)cyclopropylmethyl}-N,N-dimethylbenzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1749723-5.0g
4-{[1-(aminomethyl)cyclopropyl]methyl}-N,N-dimethylbenzamide
2228596-87-8
5g
$3355.0 2023-06-03
Enamine
EN300-1749723-0.05g
4-{[1-(aminomethyl)cyclopropyl]methyl}-N,N-dimethylbenzamide
2228596-87-8
0.05g
$972.0 2023-09-20
Enamine
EN300-1749723-0.25g
4-{[1-(aminomethyl)cyclopropyl]methyl}-N,N-dimethylbenzamide
2228596-87-8
0.25g
$1065.0 2023-09-20
Enamine
EN300-1749723-10.0g
4-{[1-(aminomethyl)cyclopropyl]methyl}-N,N-dimethylbenzamide
2228596-87-8
10g
$4974.0 2023-06-03
Enamine
EN300-1749723-10g
4-{[1-(aminomethyl)cyclopropyl]methyl}-N,N-dimethylbenzamide
2228596-87-8
10g
$4974.0 2023-09-20
Enamine
EN300-1749723-5g
4-{[1-(aminomethyl)cyclopropyl]methyl}-N,N-dimethylbenzamide
2228596-87-8
5g
$3355.0 2023-09-20
Enamine
EN300-1749723-0.1g
4-{[1-(aminomethyl)cyclopropyl]methyl}-N,N-dimethylbenzamide
2228596-87-8
0.1g
$1019.0 2023-09-20
Enamine
EN300-1749723-2.5g
4-{[1-(aminomethyl)cyclopropyl]methyl}-N,N-dimethylbenzamide
2228596-87-8
2.5g
$2268.0 2023-09-20
Enamine
EN300-1749723-0.5g
4-{[1-(aminomethyl)cyclopropyl]methyl}-N,N-dimethylbenzamide
2228596-87-8
0.5g
$1111.0 2023-09-20
Enamine
EN300-1749723-1.0g
4-{[1-(aminomethyl)cyclopropyl]methyl}-N,N-dimethylbenzamide
2228596-87-8
1g
$1157.0 2023-06-03

4-{1-(aminomethyl)cyclopropylmethyl}-N,N-dimethylbenzamide 関連文献

4-{1-(aminomethyl)cyclopropylmethyl}-N,N-dimethylbenzamideに関する追加情報

Research Brief on 4-{1-(aminomethyl)cyclopropylmethyl}-N,N-dimethylbenzamide (CAS: 2228596-87-8)

4-{1-(aminomethyl)cyclopropylmethyl}-N,N-dimethylbenzamide (CAS: 2228596-87-8) is a novel chemical compound that has recently garnered attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique cyclopropylmethyl and benzamide structural motifs, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, positioning it as a candidate for further drug development.

The synthesis of 4-{1-(aminomethyl)cyclopropylmethyl}-N,N-dimethylbenzamide involves a multi-step process that includes the formation of the cyclopropyl ring and subsequent functionalization to introduce the aminomethyl and benzamide groups. Advanced spectroscopic techniques such as NMR and mass spectrometry have been employed to confirm the compound's structure and purity. Researchers have optimized the synthetic route to improve yield and scalability, which is critical for its potential industrial production.

Pharmacological evaluations of 4-{1-(aminomethyl)cyclopropylmethyl}-N,N-dimethylbenzamide have revealed its activity as a modulator of specific biological targets. Preliminary in vitro studies indicate that the compound exhibits affinity for certain receptors or enzymes involved in neurological and inflammatory pathways. These findings suggest its potential utility in treating conditions such as neurodegenerative diseases or chronic inflammation. However, detailed mechanistic studies are required to elucidate its exact mode of action and therapeutic window.

In vivo studies using animal models have further validated the compound's pharmacological effects. For instance, administration of 4-{1-(aminomethyl)cyclopropylmethyl}-N,N-dimethylbenzamide in rodent models of neuropathic pain demonstrated significant analgesic effects, comparable to existing therapeutics but with a potentially improved safety profile. These results highlight the compound's promise as a lead candidate for further preclinical development.

Despite these encouraging findings, challenges remain in the development of 4-{1-(aminomethyl)cyclopropylmethyl}-N,N-dimethylbenzamide. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through systematic structure-activity relationship (SAR) studies and medicinal chemistry optimization. Collaborative efforts between academic and industrial researchers are essential to overcome these hurdles and advance the compound toward clinical trials.

In conclusion, 4-{1-(aminomethyl)cyclopropylmethyl}-N,N-dimethylbenzamide represents a promising avenue for drug discovery, with its unique chemical structure and demonstrated biological activity. Continued research into its synthesis, pharmacology, and therapeutic applications will be crucial to fully realize its potential. This compound exemplifies the innovative approaches being pursued in chemical biology to address unmet medical needs.

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